N,N'-Dibenzylethylenediamine dihydrochloride
Overview
Description
“N,N’-dibenzylethane-1,2-diamine Dihydrochloride” is a chemical compound with the molecular formula C20H28N2O4 . It is an intermediate of cephalosporin and penicillin .
Synthesis Analysis
The synthesis of “N,N’-dibenzylethane-1,2-diamine Dihydrochloride” involves a Schiff base reaction between aldehydes and N,N’-dibenzylethane-1,2-diamine . For instance, it has been synthesized as a complex with cobalt (II) acetate .Molecular Structure Analysis
The crystal structure of the compound has been determined. It crystallizes in the space group P 2 1 / c, with a = 8.3212 (6) Å, b = 11.8774 (8) Å, c = 17.3643 (12) Å, β = 98.1850 (10)°, V = 1698.7 (2) Å 3, Z = 2 .Chemical Reactions Analysis
The compound undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . It can also react with aldehyde groups to form imidazolidine precursors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 360.454 g/mol . It has a melting point of 117°C to 118°C . It is slightly soluble in water .Scientific Research Applications
Synthesis of Metal Complexes and Interaction with DNA and HSA : N,N'-dibenzylethane-1,2-diamine has been used in the synthesis of transition metal(II) complexes. These complexes, particularly with copper and nickel, exhibit significant interaction with calf thymus DNA through intercalation and exhibit hydrophobic interactions with human serum albumin, suggesting potential biomedical applications (Wu et al., 2008).
Activated Release of Bioactive Aldehydes : This compound has been utilized in the synthesis of stable precursors for benzaldehyde and hexanal, which have enzyme-inhibition and antimicrobial properties. These precursors have been encapsulated in poly(lactic acid) fibers for triggered release, beneficial for food preservation applications (Jash, Paliyath, & Lim, 2018).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of complexes containing N,N'-dibenzylethane-1,2-diamine, like bis-(N,N'-dibenzylethane-1,2-diamine) cobalt(II) acetate. These investigations provide insights into molecular structures and coordination environments, important for understanding the properties of these complexes (Weigand & Salazar, 2010).
Solvato- and Thermochromism Study in Copper(II) Complexes : This diamine has been used to prepare oxalato complexes exhibiting solvatochromism, the change in color with different solvents. These studies contribute to understanding solvent interactions in such complexes, which is important in fields like sensor technology and materials science (Golchoubian & Samimi, 2017).
Development of Fluorescent Sensors : N,N'-dibenzylethane-1,2-diamine derivatives have been used to synthesize fluorescent sensors. These sensors demonstrate selective properties for detecting Hg2+ and Cu2+ ions, indicating potential applications in environmental monitoring and chemical analysis (Tolpygin et al., 2010).
Catalysis in Polymerization Reactions : It's involved in catalyzing polymerization reactions, such as in the polymerization of methyl methacrylate, underlining its importance in materials science and industrial chemistry (Ibrahim et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2.2ClH/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;/h1-10,17-18H,11-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBGFGGNLREHFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046563 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3412-76-8 | |
Record name | 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibenzylethylenediammonium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZATHINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RDS65ONF5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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